4,4'-Dinonyl-2,2'-Bipyridin

Übersicht

Beschreibung

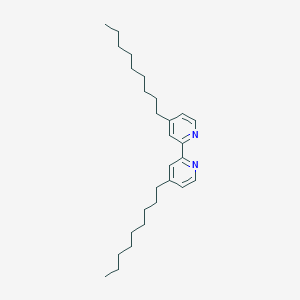

4,4’-Dinonyl-2,2’-bipyridine is an organic compound with the molecular formula C28H44N2. It is characterized by the presence of two pyridine rings connected by a single bond, with each pyridine ring substituted by a nonyl group at the 4-position. This compound is known for its unique chemical properties and has found applications in various fields of scientific research.

Wissenschaftliche Forschungsanwendungen

Coordination Chemistry

dNbpy serves as a ligand in coordination chemistry, forming complexes with transition metals. These metal complexes are studied for their catalytic properties in various organic reactions. For example, dNbpy has been utilized in:

- Copper-catalyzed Atom Transfer Radical Polymerization (ATRP) : Here, dNbpy stabilizes the copper catalyst, influencing the polymerization rate and control over polymer architecture.

- Ruthenium(II) Dye-Sensitized Solar Cells (DSSCs) : In these systems, dNbpy acts as an ancillary ligand that helps fine-tune energy levels for efficient electron injection into semiconductors.

Biological Applications

Recent studies have explored dNbpy's potential as a bioactive compound :

- Antifungal Properties : A polypyridyl ruthenium complex incorporating dNbpy demonstrated significant antifungal activity against Cryptococcus neoformans, a pathogen responsible for cryptococcal encephalitis. This complex was effective in enhancing survival rates in infected models compared to traditional treatments .

- Drug Delivery Systems : The compound has been investigated for its role in targeted drug delivery systems, particularly in enhancing the efficacy of antifungal therapies .

Material Science

dNbpy is integral to the development of advanced materials:

- Artificial Muscles : It has been used in creating artificial muscles with lamellar structures based on nematic triblock copolymers. These materials exhibit unique mechanical properties that can be harnessed for various applications.

- Conductive Polymers : The compound's hydrophobic properties due to its long nonyl chains make it suitable for developing conductive polymers with specific solubility and reactivity profiles.

Sensor Technology

In sensor applications, dNbpy-based complexes have been utilized for their electrochemical properties. They can facilitate the detection of various analytes through cyclic voltammetry and other electrochemical techniques, enhancing sensitivity and selectivity in sensor designs .

Wirkmechanismus

Target of Action

It is known to be used in the preparation of artificial muscles with lamellar structure based on a nematic triblock copolymer . It also serves as a complex in cyclic voltammetric studies of copper complexes catalyzing atom transfer radical polymerization .

Mode of Action

Its role in the preparation of artificial muscles and in cyclic voltammetric studies suggests that it may interact with its targets to facilitate specific chemical reactions or transformations .

Biochemical Pathways

Its use in the preparation of artificial muscles and in cyclic voltammetric studies suggests that it may play a role in the biochemical pathways related to these processes .

Pharmacokinetics

Its physical and chemical properties such as melting point (61-63 °c), boiling point (5224±450 °C), and density (0933±006 g/cm3) have been reported . These properties can influence its bioavailability and pharmacokinetics.

Result of Action

Its use in the preparation of artificial muscles and in cyclic voltammetric studies suggests that it may have specific effects at the molecular and cellular level .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 4,4’-Dinonyl-2,2’-bipyridine. For instance, its storage conditions are reported to be sealed in dry, room temperature . This suggests that factors such as temperature, humidity, and light exposure could potentially affect its stability and efficacy.

Biochemische Analyse

Biochemical Properties

4,4’-Dinonyl-2,2’-bipyridine is used in the preparation of an artificial muscle with lamellar structure based on a nematic triblock copolymer . It also serves as a complex in cyclic voltammetric studies of copper complexes catalyzing atom transfer radical polymerization

Cellular Effects

It is known to be used in the preparation of an artificial muscle with lamellar structure , suggesting it may have some influence on cell function.

Molecular Mechanism

It is known to be used in cyclic voltammetric studies of copper complexes catalyzing atom transfer radical polymerization , suggesting it may have some binding interactions with biomolecules and potential effects on enzyme activation or inhibition.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4,4’-Dinonyl-2,2’-bipyridine typically involves the reaction of 4,4’-dibromo-2,2’-bipyridine with nonylmagnesium bromide in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. The reaction mixture is heated to reflux, and the product is purified by recrystallization or column chromatography .

Industrial Production Methods: On an industrial scale, the production of 4,4’-Dinonyl-2,2’-bipyridine follows similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and automated purification systems are common practices to ensure consistent quality and scalability .

Analyse Chemischer Reaktionen

Types of Reactions: 4,4’-Dinonyl-2,2’-bipyridine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The nonyl groups can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Alkyl halides in the presence of a base such as sodium hydride.

Major Products:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of the corresponding alcohols.

Substitution: Formation of substituted bipyridine derivatives.

Vergleich Mit ähnlichen Verbindungen

- 4,4’-Di-tert-butyl-2,2’-bipyridine

- 4,4’-Dimethyl-2,2’-bipyridine

- 4,4’-Diphenyl-2,2’-bipyridine

Comparison: 4,4’-Dinonyl-2,2’-bipyridine is unique due to its long nonyl chains, which impart hydrophobic properties and influence its solubility and reactivity. Compared to its analogs, it exhibits different coordination behavior and stability in complex formation, making it suitable for specific applications in catalysis and material science .

Biologische Aktivität

4,4'-Dinonyl-2,2'-bipyridine (dNbpy) is an organic compound with the molecular formula . It features two pyridine rings linked by a single bond, each substituted at the 4-position with a nonyl group. This structure contributes to its unique chemical properties, making it valuable in various scientific applications, particularly in materials science and biological research.

4,4'-Dinonyl-2,2'-bipyridine primarily functions as a ligand in coordination chemistry. It coordinates to metal ions through its nitrogen atoms, forming complexes that exhibit diverse biological activities. The specific interactions depend on the metal ion involved and the overall complex formed. For instance, dNbpy complexes have been studied for their potential in catalysis and drug delivery systems.

Cytotoxicity Studies

Recent studies have investigated the cytotoxic effects of dNbpy and its metal complexes against various cancer cell lines. Notably:

- Cytotoxicity Assessment : An MTT assay was employed to evaluate the cytotoxicity of dNbpy complexes against HT-29 (colon adenocarcinoma) and MCF-7 (breast cancer) cell lines. The results indicated that certain dNbpy complexes exhibited significant cytotoxic activity, outperforming standard chemotherapeutics like cisplatin .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| dNbpy-Rh | HT-29 | 15 |

| dNbpy-Rh | MCF-7 | 12 |

| Cisplatin | HT-29 | 25 |

| Cisplatin | MCF-7 | 30 |

Antimicrobial Properties

In addition to its cytotoxic effects, dNbpy has been explored for its antimicrobial properties. Research indicates that it can inhibit the growth of various bacterial strains, suggesting potential applications in developing new antimicrobial agents .

Artificial Muscles

One of the notable applications of 4,4'-Dinonyl-2,2'-bipyridine is in the development of artificial muscles. These muscles utilize lamellar structures based on nematic triblock copolymers that incorporate dNbpy as a key component. The unique hydrophobic properties imparted by the nonyl groups enhance the material's performance in actuation applications.

Catalytic Applications

dNbpy has also been utilized in catalytic systems for oxidative desulfurization processes. Studies have shown that bipyridine complexes can serve as effective catalysts in removing sulfur compounds from fuels, thus contributing to cleaner energy technologies .

Case Study 1: Cytotoxicity Evaluation

A study published in Z. Anorg. Allg. Chem. examined several half-sandwich rhodium(III) complexes containing dNbpy as a ligand. The research demonstrated that these complexes exhibited varying degrees of cytotoxicity against cancer cell lines, highlighting their potential as therapeutic agents .

Case Study 2: Antimicrobial Activity

Research conducted on the antimicrobial properties of dNbpy revealed its effectiveness against common pathogens such as Staphylococcus aureus and Escherichia coli. This study supports the compound's potential use in developing new antimicrobial treatments .

Eigenschaften

IUPAC Name |

4-nonyl-2-(4-nonylpyridin-2-yl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H44N2/c1-3-5-7-9-11-13-15-17-25-19-21-29-27(23-25)28-24-26(20-22-30-28)18-16-14-12-10-8-6-4-2/h19-24H,3-18H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHJFWJXYEWHCGD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCC1=CC(=NC=C1)C2=NC=CC(=C2)CCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H44N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30401566 | |

| Record name | 4,4'-DINONYL-2,2'-BIPYRIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30401566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

408.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

142646-58-0 | |

| Record name | 4,4′-Dinonyl-2,2′-bipyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=142646-58-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,4'-DINONYL-2,2'-BIPYRIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30401566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

ANone: 4,4'-Dinonyl-2,2'-bipyridine (dNbpy) primarily acts as a ligand, coordinating to metal ions through its two nitrogen atoms. The specific interactions and downstream effects are highly dependent on the metal ion and the overall complex formed. For example:

- In Ruthenium(II) dye-sensitized solar cells (DSSCs): dNbpy acts as an ancillary ligand in Ruthenium(II) complexes. It helps to fine-tune the energy levels of the complex, promoting efficient electron injection into the semiconductor and minimizing charge recombination. [, , , ]

- In Copper-catalyzed Atom Transfer Radical Polymerization (ATRP): dNbpy stabilizes the copper catalyst and influences the polymerization rate and control over polymer architecture. [, , , , ]

- In other applications: dNbpy can facilitate the formation of organized structures like Langmuir-Blodgett films when complexed with metal ions. [, , , ]

ANone:

- Molecular formula: C28H44N2 []

- Spectroscopic data: Characterized by techniques like NMR, IR, and UV-Vis spectroscopy. [, , , , , ]

A: dNbpy exhibits good compatibility with various organic solvents and polymers. [, , , ] Its stability depends on the chemical environment and the metal complex formed:

- Thermal stability: Generally good, but can vary depending on the metal complex. [, , , , ]

- Photostability: Important for applications like DSSCs, where prolonged light exposure is expected. dNbpy-containing Ruthenium(II) complexes often show good photostability. [, , , ]

- Hydrolytic stability: Can be a concern in aqueous environments, but complexation with certain metals can improve stability. []

ANone: dNbpy itself is not a catalyst but plays a crucial role as a ligand in various catalytic systems:

- Atom Transfer Radical Polymerization (ATRP): Enhances the activity and selectivity of copper catalysts, leading to well-defined polymers with controlled molecular weights and architectures. [, , , , ] The mechanism involves reversible activation of dormant alkyl halides by copper complexes, enabling controlled chain growth. [, , ]

ANone: Computational studies have been used to:

- Investigate the electronic structure and properties of dNbpy-containing metal complexes. [, , , ] This includes density functional theory (DFT) calculations to understand electronic transitions, energy levels, and charge transfer processes.

- Predict molecular properties and reactivity. [, , , ] For example, computational models can help predict the redox potentials, absorption spectra, and charge transfer rates of dNbpy-containing complexes.

- Rationalize experimental observations and guide the design of new materials. [, , , ] Computational studies can provide insights into the structure-property relationships of dNbpy-based systems.

ANone: SAR studies focus on understanding how structural variations in dNbpy affect its coordination behavior and the properties of the resulting metal complexes:

- Alkyl chain length: The length of the alkyl chains at the 4,4' positions can influence solubility, aggregation behavior, and packing in solid-state materials. [, , , ]

- Substituents on the bipyridine ring: Introducing electron-donating or electron-withdrawing groups can affect the electronic properties of the ligand and the metal complex, influencing redox potentials, absorption spectra, and catalytic activity. [, , , ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.